1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride
Overview
Description
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride is a compound belonging to the class of aminopyrazoles. Aminopyrazoles are known for their versatile applications in medicinal chemistry, particularly due to their ability to act as ligands for various receptors and enzymes. This compound is of interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of biologically active molecules .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects , suggesting that they may interact with multiple targets.
Mode of Action
Pyrazole derivatives have been shown to interact with their targets in a variety of ways . The compound’s interaction with its targets and any resulting changes would depend on the specific biochemical context.
Biochemical Pathways
Given the broad range of activities associated with pyrazole derivatives , it is likely that multiple pathways could be affected.
Result of Action
Pyrazole derivatives have been associated with a range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of 1-ethyl-1H-pyrazol-4-amine with formaldehyde and another equivalent of 1-ethyl-1H-pyrazol-4-amine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of:
Properties
IUPAC Name |
1-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5.2ClH/c1-2-13-5-8(3-11-13)6-14-7-9(10)4-12-14;;/h3-5,7H,2,6,10H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZBSUJCXNEGPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2C=C(C=N2)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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